molecular formula C9H14IN B3058041 1-Butylpyridinium iodide CAS No. 874-81-7

1-Butylpyridinium iodide

Cat. No.: B3058041
CAS No.: 874-81-7
M. Wt: 263.12 g/mol
InChI Key: FMCBAAMDKQPYKZ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-butylpyridinium iodide typically involves the alkylation of pyridine with an alkyl halide. The general synthetic route includes the following steps :

    Quaternization Reaction: Pyridine is reacted with 1-iodobutane to form this compound. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Scientific Research Applications

1-Butylpyridinium iodide has a wide range of applications in scientific research, including :

    Chemistry: It is used as a solvent and catalyst in various organic reactions due to its excellent solvation properties and stability.

    Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme-catalyzed reactions.

    Industry: It is used in the development of advanced materials, such as ion gels and electrolytes for batteries and fuel cells.

Properties

IUPAC Name

1-butylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.HI/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBAAMDKQPYKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049366
Record name 1-Butylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-81-7
Record name Pyridinium, 1-butyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYLPYRIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGE3E20N7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-butylpyridinium iodide a suitable catalyst? What is known about its catalytic mechanism?

A1: this compound acts as a heterocyclic ionic liquid catalyst. While the exact mechanism can vary depending on the reaction, it often involves the activation of benzylic C-H bonds [, ]. This activation facilitates reactions such as oxidative coupling with azoles [], oxidative amination of benzoxazoles [], and oxidative esterification with carboxylic acids []. The ionic nature of this compound contributes to its catalytic activity by stabilizing intermediates and facilitating reactions.

Q2: What are the advantages of using this compound as a catalyst compared to other catalysts?

A2: A significant advantage of this compound is its reusability. Studies have shown its effectiveness over several reaction cycles without significant loss of catalytic activity [, , ]. This reusability contributes to its green chemistry profile, minimizing waste and increasing cost-effectiveness. Additionally, many of the reactions catalyzed by this compound proceed efficiently under mild conditions, including room temperature [], further enhancing its appeal as an environmentally friendly catalyst.

Q3: Besides its catalytic activity, has this compound been explored for other applications?

A3: Yes, this compound has shown interesting electronic properties. It forms a crucial component in the construction of unimolecular rectifiers [, , ]. When incorporated into a Langmuir-Blodgett monolayer sandwiched between gold electrodes, 2,6-di[dibutylamino-phenylvinyl]-1-butylpyridinium iodide exhibits rectification behavior [, ]. This phenomenon is attributed to the asymmetric structure of the molecule and the interplay between its ground and excited electronic states []. The reverse charge transfer between the iodide ion and the pyridinium ring contributes to the observed rectification []. This behavior makes this compound and its derivatives promising candidates for molecular electronic devices [, ].

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